molecular formula C11H6BrF3N2 B13725550 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine

6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725550
M. Wt: 303.08 g/mol
InChI Key: KGWASVADIIBECN-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a bromophenyl group at the 6th position and a trifluoromethyl group at the 4th position of the pyrimidine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and a suitable reagent.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives. These reactions often require specific catalysts and reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. These reactions typically involve palladium catalysts and suitable ligands.

Scientific Research Applications

6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of a bromine atom, leading to different chemical reactivity and biological activity.

    6-(4-Bromophenyl)-4-(methyl)pyrimidine: This compound has a methyl group instead of a trifluoromethyl group, resulting in different physical and chemical properties.

    6-(4-Bromophenyl)-4-(difluoromethyl)pyrimidine:

Properties

Molecular Formula

C11H6BrF3N2

Molecular Weight

303.08 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H6BrF3N2/c12-8-3-1-7(2-4-8)9-5-10(11(13,14)15)17-6-16-9/h1-6H

InChI Key

KGWASVADIIBECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C(F)(F)F)Br

Origin of Product

United States

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